Fmoc-Thr(β-D-Glc(Ac)4)-OH, also known as Fmoc-Threonine(β-D-Glucosyl(Acetate)4)-OH, is a chemical compound used in solid-phase peptide synthesis (SPPS) []. SPPS is a technique for creating peptides (short chains of amino acids) by linking amino acid building blocks one at a time in a controlled sequence [].
Fmoc-Thr(β-D-Glc(Ac)4)-OH can be a valuable building block for synthesizing peptides containing a glycosylated (sugar-linked) threonine residue. Glycosylation is a common modification found in many natural proteins and can play important roles in protein function []. By incorporating Fmoc-Thr(β-D-Glc(Ac)4)-OH into a peptide sequence, researchers can study the effects of glycosylation on peptide properties such as:
Fmoc-Thr(beta-D-Glc(Ac)4)-OH is a specialized compound featuring a threonine amino acid linked to a beta-D-glucopyranosyl moiety that is acetylated at four positions. The full chemical name reflects its structure, where "Fmoc" stands for 9-fluorenylmethyloxycarbonyl, a common protecting group in peptide synthesis. This compound is notable for its potential applications in glycopeptide synthesis and studies related to carbohydrate-protein interactions. The molecular formula is C33H37NO, and it has a molecular weight of approximately 495.66 g/mol .
Fmoc-Thr(beta-D-Glc(Ac)4)-OH exhibits biological activities primarily associated with glycopeptides. Glycopeptides are known to play significant roles in biological processes such as:
The synthesis of Fmoc-Thr(beta-D-Glc(Ac)4)-OH typically involves:
Fmoc-Thr(beta-D-Glc(Ac)4)-OH is utilized in several applications:
Research into the interactions of Fmoc-Thr(beta-D-Glc(Ac)4)-OH often focuses on:
Several compounds share structural similarities with Fmoc-Thr(beta-D-Glc(Ac)4)-OH, including:
Compound Name | Structure/Features | Unique Aspects |
---|---|---|
Fmoc-L-Threonine | Basic threonine structure without sugar modification | Lacks glycosylation; simpler structure |
Fmoc-L-Serine((Ac)3-beta-D-Glc)-OH | Serine linked to a beta-D-glucose unit | Different amino acid; varying biological activity |
Fmoc-L-Tyrosine | Tyrosine without sugar modification | Aromatic side chain; different reactivity profile |
Fmoc-L-Serine((Ac)4-beta-D-Gal)-OH | Serine linked to a beta-D-galactose unit | Variation in sugar structure; potential different interactions |
Fmoc-Thr(beta-D-Glc(Ac)4)-OH stands out due to its specific combination of threonine and extensive acetylated glucopyranosyl modifications, which may confer unique properties not found in simpler or differently modified compounds. This uniqueness enhances its potential utility in biochemical research and therapeutic applications .